molecular formula C16H7N3O3 B5048302 {[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}malononitrile

{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}malononitrile

Cat. No.: B5048302
M. Wt: 289.24 g/mol
InChI Key: MKQSSFXLKJIROK-UHFFFAOYSA-N
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Description

Compounds with the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl structure are part of a class of organic compounds known as isoindoles . They have a bicyclic structure with an isoindole fused to a dioxolane ring .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a bicyclic system with an isoindole fused to a dioxolane ring . The exact structure would depend on the specific substituents attached to this core structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity can vary widely among different isoindoles .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some isoindoles can be hazardous due to their reactivity or toxicity .

Future Directions

The future directions for research on a specific compound would depend on its properties and potential applications. Isoindoles are a class of compounds with diverse applications in fields such as medicinal chemistry and materials science .

Properties

IUPAC Name

2-[[5-(1,3-dioxoisoindol-5-yl)furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7N3O3/c17-7-9(8-18)5-11-2-4-14(22-11)10-1-3-12-13(6-10)16(21)19-15(12)20/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQSSFXLKJIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=C(O3)C=C(C#N)C#N)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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